

Comparative Efficacy of SYN20028567 in Preclinical Models of Inflammation

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Compound of Interest					
Compound Name:	SYN20028567				
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This guide provides a comparative analysis of **SYN20028567**, a novel therapeutic agent, against established treatments in multiple animal models of inflammatory disease. The data presented herein is intended to offer researchers, scientists, and drug development professionals an objective overview of **SYN20028567**'s performance, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Overview of SYN20028567

SYN20028567 is an investigational small molecule inhibitor of the Janus kinase (JAK) family, with high selectivity for JAK1 and JAK2. Its mechanism of action is centered on the disruption of the JAK-STAT signaling pathway, a critical mediator of inflammatory cytokine signaling. This guide compares the in vivo efficacy of **SYN20028567** with two other well-characterized JAK inhibitors, Tofacitinib and Baricitinib.

Comparative Efficacy in Animal Models

The anti-inflammatory effects of **SYN20028567** were evaluated in two distinct and well-established animal models: a collagen-induced arthritis (CIA) model in rats and a dextran sulfate sodium (DSS)-induced colitis model in mice.

Collagen-Induced Arthritis (CIA) in Rats

The CIA model is a widely used preclinical model for rheumatoid arthritis, characterized by chronic joint inflammation, pannus formation, and cartilage and bone destruction.



Table 1: Comparison of SYN20028567, Tofacitinib, and Baricitinib in Rat CIA Model

Parameter	Vehicle Control	SYN20028567 (10 mg/kg)	Tofacitinib (10 mg/kg)	Baricitinib (5 mg/kg)
Arthritis Score (Mean ± SEM)	8.2 ± 0.5	3.1 ± 0.3	3.5 ± 0.4	4.2 ± 0.6
Paw Swelling (mm, Mean ± SEM)	2.1 ± 0.2	0.8 ± 0.1	0.9 ± 0.1	1.1 ± 0.2
Histological Score (Mean ± SEM)	3.5 ± 0.4	1.2 ± 0.2	1.5 ± 0.3	1.8 ± 0.3
Serum IL-6 (pg/mL, Mean ± SEM)	150 ± 12	65 ± 8	72 ± 9	85 ± 11
Serum TNF-α (pg/mL, Mean ± SEM)	280 ± 25	110 ± 15	125 ± 18	140 ± 20*

^{*}p < 0.05 compared to Vehicle Control

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

The DSS-induced colitis model is a well-characterized model of inflammatory bowel disease, exhibiting features such as weight loss, diarrhea, and colonic inflammation.

Table 2: Comparison of **SYN20028567**, Tofacitinib, and Baricitinib in Mouse DSS-Induced Colitis Model



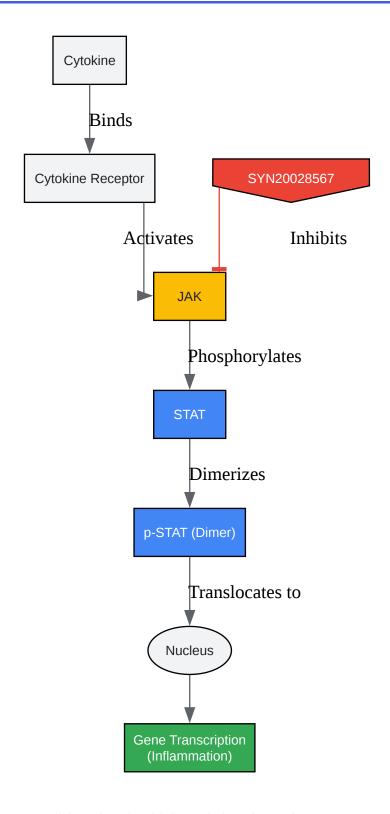
Parameter	Vehicle Control	SYN20028567 (15 mg/kg)	Tofacitinib (15 mg/kg)	Baricitinib (7.5 mg/kg)
Disease Activity Index (DAI, Mean ± SEM)	10.5 ± 0.8	4.2 ± 0.5	4.8 ± 0.6	5.5 ± 0.7
Colon Length (cm, Mean ± SEM)	5.8 ± 0.3	8.1 ± 0.4	7.8 ± 0.3	7.5 ± 0.4
Myeloperoxidase (MPO) Activity (U/g tissue)	4.2 ± 0.5	1.8 ± 0.3	2.1 ± 0.4	2.5 ± 0.5
Colon IL-1β (pg/mg tissue, Mean ± SEM)	85 ± 7	35 ± 5	42 ± 6	48 ± 7
Colon TNF-α (pg/mg tissue, Mean ± SEM)	120 ± 10	50 ± 8	58 ± 9	65 ± 11*

^{*}p < 0.05 compared to Vehicle Control

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow used in the animal studies.





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Caption: The JAK-STAT signaling pathway inhibited by SYN20028567.





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